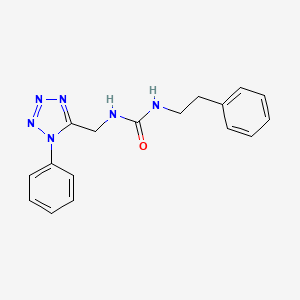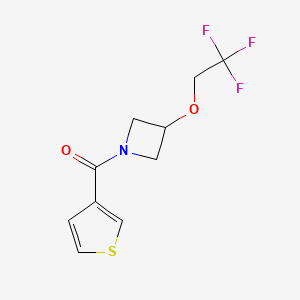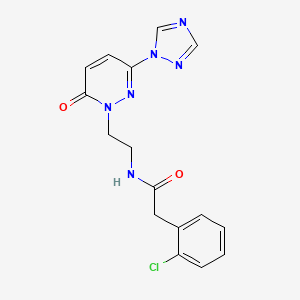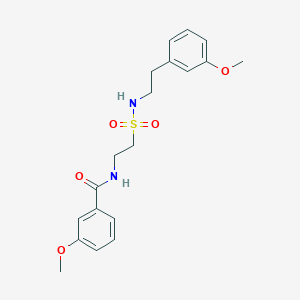
3-methoxy-N-(2-(N-(3-methoxyphenethyl)sulfamoyl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methoxy-N-(2-(N-(3-methoxyphenethyl)sulfamoyl)ethyl)benzamide, also known as TAK-659, is a novel molecule that has recently gained attention in the scientific community for its potential applications in various fields of research and industry1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of 3-methoxy-N-(2-(N-(3-methoxyphenethyl)sulfamoyl)ethyl)benzamide. However, it’s worth noting that the synthesis of similar compounds often involves the reaction of the corresponding amine and acid derivatives1.Molecular Structure Analysis
The molecular formula of 3-methoxy-N-(2-(N-(3-methoxyphenethyl)sulfamoyl)ethyl)benzamide is C19H24N2O5S, and its molecular weight is 392.471.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving 3-methoxy-N-(2-(N-(3-methoxyphenethyl)sulfamoyl)ethyl)benzamide. However, similar compounds are often involved in a variety of chemical reactions, depending on their functional groups1.Physical And Chemical Properties Analysis
The physical and chemical properties of 3-methoxy-N-(2-(N-(3-methoxyphenethyl)sulfamoyl)ethyl)benzamide are not explicitly mentioned in the available resources. However, its molecular formula is C19H24N2O5S, and its molecular weight is 392.471.Scientific Research Applications
Synthesis and Labeling
- Carbon 14 Labeling : A study demonstrated the labeling of Sulpiride (a compound related to 3-methoxy-N-(2-(N-(3-methoxyphenethyl)sulfamoyl)ethyl)benzamide) with carbon 14 in the carbonyl group for research purposes, confirming the compound's identity with UV and mass spectrometry (Noel et al., 1972).
Pharmacological Applications
Antimicrobial Activity : Benzamide derivatives, including those similar to 3-methoxy-N-(2-(N-(3-methoxyphenethyl)sulfamoyl)ethyl)benzamide, have been synthesized and evaluated for their antimicrobial efficacy. Some compounds showed significant antibacterial and antifungal activities (Priya et al., 2006).
Zinc Ion-Selective Electrode : This compound has been used as an electroactive material in the preparation of a PVC-based Zn2+-selective electrode, demonstrating its potential in analytical chemistry applications (Saleh & Gaber, 2001).
Endocrinological Effects : Substituted orthoveratramides, related to this compound, have shown strong endocrinological effects in animal studies, including blocking oestrus in rats and affecting pituitary gland function (Justin‐Besançon et al., 1978).
Chemical Analysis and Synthesis
Fluorescence Enhancement : Glibenclamide, a similar compound, enhances the fluorescence intensity of erbium, indicating its potential as a fluorimetric probe in chemical analysis (Faridbod et al., 2009).
High-Yield Synthesis : Research has been conducted on synthesizing high-yield precursors of benzamide derivatives for use in radiopharmaceutical preparation (Bobeldijk et al., 1990).
Neuroleptic Activity : Benzamides, structurally related to 3-methoxy-N-(2-(N-(3-methoxyphenethyl)sulfamoyl)ethyl)benzamide, have been designed and synthesized as potential neuroleptics, showing inhibitory effects on dopamine-induced behavior in animal models (Iwanami et al., 1981).
Radioligand Preparation : Research includes the preparation of radioligands for sulpiride-related compounds, demonstrating the compound's relevance in radioimmunoassay applications (Cardoso & Pradelles, 1982).
Enzyme Inhibitory Effects : New benzenesulfonamides carrying benzamide moiety have been synthesized and evaluated as carbonic anhydrase and acetylcholinesterase inhibitors, showing significant inhibitory potential (Tuğrak et al., 2020).
Biochemical Transformations : The transformation of metoclopramide, a related benzamide, in rabbits has been studied, revealing insights into the metabolism and excretion of similar compounds (Arita et al., 1970).
Safety And Hazards
The safety and hazards associated with 3-methoxy-N-(2-(N-(3-methoxyphenethyl)sulfamoyl)ethyl)benzamide are not explicitly mentioned in the available resources. It’s always important to handle all chemicals with appropriate safety measures.
Future Directions
The future directions of research on 3-methoxy-N-(2-(N-(3-methoxyphenethyl)sulfamoyl)ethyl)benzamide are not explicitly mentioned in the available resources. However, given its recent attention in the scientific community, it’s likely that further research will continue to explore its potential applications1.
properties
IUPAC Name |
3-methoxy-N-[2-[2-(3-methoxyphenyl)ethylsulfamoyl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O5S/c1-25-17-7-3-5-15(13-17)9-10-21-27(23,24)12-11-20-19(22)16-6-4-8-18(14-16)26-2/h3-8,13-14,21H,9-12H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVZNGYILJDUWCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCNS(=O)(=O)CCNC(=O)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methoxy-N-(2-(N-(3-methoxyphenethyl)sulfamoyl)ethyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-chlorobenzyl)-2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)
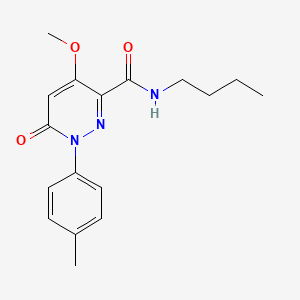
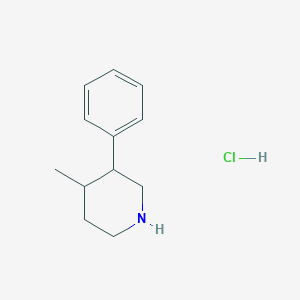
![4-(6-((3-chloro-2-methylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine](/img/structure/B2629994.png)
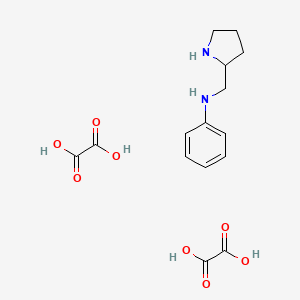
![2-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl-3-ethyl-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2629998.png)
![5-ethyl-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-sulfonamide](/img/structure/B2629999.png)
![5-amino-N-(3,5-dimethoxyphenyl)-1-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2630002.png)
![2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2630003.png)
![(Z)-ethyl 2-((cyclopropanecarbonyl)imino)-3-(2-ethoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2630007.png)
